1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl-
Overview
Description
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by functional group modifications to introduce the phenyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while substitution could introduce various functional groups onto the phenyl or pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action for 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might relate to cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-5-amine, 3-phenyl-: Lacks the methyl and isopropyl groups, which might affect its reactivity and applications.
1H-Pyrazol-5-amine, 1-methyl-3-phenyl-: Similar structure but without the isopropyl group.
1H-Pyrazol-5-amine, 1-methyl-3-(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its properties.
Uniqueness
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications. The presence of both a phenyl group and a methyl group can enhance its stability and reactivity compared to other pyrazole derivatives.
Biological Activity
1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- (commonly referred to as 1-methyl-3-phenyl-1H-pyrazol-5-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-methyl-3-phenyl-1H-pyrazol-5-amine is , with a molecular weight of approximately 173.22 g/mol. The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁N₃ |
Molecular Weight | 173.22 g/mol |
CAS Registry Number | 10199-50-5 |
InChI Key | KCYRMURRLLYLPU-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-amine typically involves multi-component reactions (MCRs) that allow for the efficient formation of pyrazole derivatives. These reactions often utilize readily available starting materials such as phenyl hydrazine and appropriate aldehydes or ketones to yield the desired product.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their anticancer properties, revealing several derivatives with significant activity against breast and lung cancer cells. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Antiviral Activity
Research has also highlighted the antiviral potential of pyrazole derivatives, particularly against HIV. A study reported that specific pyrazole-based compounds demonstrated effective inhibition of HIV replication in vitro without significant toxicity to host cells . This suggests that structural modifications in the pyrazole framework can lead to enhanced antiviral activity.
Other Biological Activities
In addition to anticancer and antiviral properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-3-phenyl-1H-pyrazol-5-amine is closely related to its chemical structure. Modifications on the phenyl ring or the pyrazole nitrogen atoms can significantly influence its potency. For example:
Substituent | Effect on Activity |
---|---|
Methyl group on N | Increases lipophilicity and cell permeability |
Electron-donating groups on phenyl | Enhances anticancer activity |
Halogen substitutions | Modulates binding affinity to biological targets |
Case Study 1: Cytotoxicity Evaluation
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-donating groups .
Case Study 2: Antiviral Screening
In another investigation, a library of pyrazole derivatives was screened for their ability to inhibit HIV replication. Two compounds emerged as lead candidates, showing significant antiviral activity at low concentrations while maintaining low cytotoxicity .
Properties
IUPAC Name |
2-methyl-5-phenyl-N-propan-2-ylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)14-13-9-12(15-16(13)3)11-7-5-4-6-8-11/h4-10,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGOKPFWSBIHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NN1C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444030 | |
Record name | 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653574-52-8 | |
Record name | 1H-Pyrazol-5-amine, 1-methyl-N-(1-methylethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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